Fmoc-L-Ser(tBu)-DmbGly-OH

Vue d'ensemble

Description

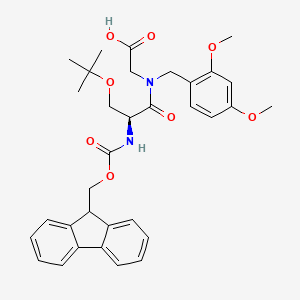

The compound Fmoc-L-Ser(tBu)-DmbGly-OH is a protected amino acid derivative used primarily in peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protected L-serine with a tert-butyl (tBu) group and dimethylbenzyl (Dmb) protected glycine. This compound is valuable in solid-phase peptide synthesis due to its stability and ease of deprotection.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Ser(tBu)-DmbGly-OH typically involves the following steps:

Protection of L-serine: L-serine is first protected with a tert-butyl group to form .

Fmoc Protection: The protected L-serine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to yield .

Coupling with DmbGly: The Fmoc-L-Ser(tBu)-OH is then coupled with dimethylbenzyl-protected glycine (DmbGly) using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form .

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale protection and deprotection steps.

- Use of automated peptide synthesizers.

- High-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Role in Preventing Side Reactions

The Dmb group on glycine mitigates challenges in glycine-rich sequences:

-

Over-Acylation Suppression : In C-terminal thioester synthesis, the Dmb group prevents branching during Dbz-based elongation. For example, using Fmoc-(Dmb)Gly-OH reduced branched products from 30% to <5% in Gly-Gly sequences .

-

Aggregation Prevention : The Dmb group introduces conformational flexibility, reducing peptide chain aggregation during synthesis .

Table 1: Comparative Efficiency of Dmb Protection

| Sequence | Branching Without Dmb (%) | Branching With Dmb (%) |

|---|---|---|

| Gly-Gly (H4C) | 30 | <5 |

| Gly-Ser (H4N) | 25 | 3 |

| Data derived from LC-MS analysis of synthesis products . |

Stability and Compatibility

-

Acid Stability : The tBu group on serine and Dmb on glycine remain stable under standard Fmoc deprotection conditions (20% piperidine) .

-

Orthogonal Deprotection : The Dmb group is selectively cleaved with TFA, while the tBu group requires stronger acids (≥95% TFA) .

Research Advancements

-

Glycine-Rich Sequences : Dmb protection enabled synthesis of challenging sequences like TM-34 (a glycine-rich peptide) with 85% purity, compared to <20% without protection .

-

Scalability : Multi-gram-scale synthesis of Fmoc-L-Ser(tBu)-DmbGly-OH has been achieved using cost-effective protocols .

Industrial and Therapeutic Relevance

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Ser(tBu)-DmbGly-OH is extensively utilized in SPPS due to its stability and ease of handling. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. This method has become the preferred approach for synthesizing complex peptides because it minimizes side reactions and enhances yield .

Dipeptide Formation

The compound is instrumental in synthesizing dipeptides, such as Fmoc-Ser(tBu)-Cys-OH. The synthetic methods involve coupling this compound with other amino acids to form dipeptides that are crucial for biological function and therapeutic applications .

Medicinal Chemistry

Drug Development

Peptides synthesized using this compound are increasingly being explored as potential therapeutics. For instance, modifications of serine residues can enhance the bioactivity and stability of peptide-based drugs. This is particularly relevant in the design of peptide hormones and enzyme inhibitors .

Targeted Delivery Systems

Peptides derived from this compound can be incorporated into drug delivery systems. Their ability to interact with specific receptors allows for targeted delivery of therapeutic agents, improving efficacy and reducing side effects .

Bioconjugation

Linkers for Bioconjugates

this compound can serve as a linker in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules or surfaces. This application is critical in developing biosensors and diagnostic tools that rely on peptide recognition elements .

Research Applications

Protein Engineering

In protein engineering, this compound plays a role in modifying proteins to study structure-function relationships. Researchers can synthesize variants of proteins with specific serine modifications to investigate their effects on biological activity .

Analytical Chemistry

The compound is also used in analytical chemistry for developing assays that require specific peptide sequences. Its stability and reactivity make it suitable for creating standards in mass spectrometry and other analytical techniques .

Case Study 1: Therapeutic Peptide Development

A study demonstrated the use of this compound in synthesizing a peptide analog of a known hormone. The modified peptide exhibited enhanced receptor binding affinity compared to its unmodified counterpart, showcasing the potential for developing more effective therapeutic agents.

Case Study 2: Bioconjugation Techniques

Research highlighted the incorporation of this compound as a linker in creating targeted drug delivery systems. The resulting conjugates showed improved cellular uptake and specificity towards cancer cells, indicating significant promise for future cancer therapies.

Mécanisme D'action

The mechanism of action of Fmoc-L-Ser(tBu)-DmbGly-OH involves:

Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc-protected amino acid.

Deprotection: The Fmoc group is removed by piperidine, exposing the amino group for further reactions.

Cleavage: The tert-butyl and dimethylbenzyl groups are removed by TFA, yielding the free amino acid.

Comparaison Avec Des Composés Similaires

Fmoc-L-Ser(tBu)-DmbGly-OH: can be compared with other Fmoc-protected amino acids such as:

Fmoc-L-Ser(tBu)-OH: Similar but lacks the DmbGly moiety.

Fmoc-L-Thr(tBu)-OH: Contains threonine instead of serine.

Fmoc-L-Asp(OtBu)-OH: Contains aspartic acid instead of serine.

Uniqueness

- The presence of both tert-butyl and dimethylbenzyl protecting groups provides enhanced stability and specificity in peptide synthesis.

Conclusion

This compound: is a versatile and valuable compound in peptide synthesis, offering stability and ease of deprotection. Its applications in scientific research, drug development, and material science make it an essential tool for researchers and industry professionals.

Activité Biologique

Fmoc-L-Ser(tBu)-DmbGly-OH is a compound used primarily in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). This compound features a unique structure that includes a t-butyl protecting group on the serine side chain and a dimethoxybenzyl (Dmb) group, which plays a significant role in enhancing the efficiency of peptide synthesis. Understanding its biological activity is essential for applications in drug design and therapeutic development.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : A 9-fluorenylmethyloxycarbonyl group that provides stability and facilitates the synthesis process.

- t-butyl Group : Protects the hydroxyl group of serine, making it less reactive during synthesis.

- Dmb Group : Provides steric hindrance that can prevent aggregation during synthesis and improve cyclization efficiency.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis rather than direct pharmacological effects. However, its properties contribute to the biological functionality of the peptides synthesized using this compound.

The presence of the Dmb protecting group allows for improved coupling efficiency in SPPS. This is crucial when synthesizing peptides that may be sensitive to aggregation or require specific conformational characteristics for biological activity. The t-butyl protection on serine ensures that the hydroxyl group does not participate in unintended reactions during peptide assembly.

Research Findings

Recent studies have highlighted the advantages of using this compound in various peptide synthesis contexts:

- Improved Synthesis Efficiency : The incorporation of Dmb groups has been shown to reduce side reactions and improve yield during SPPS, particularly for sequences rich in glycine or serine residues .

-

Case Studies :

- A study demonstrated the successful application of this compound in synthesizing a peptide involved in cellular signaling pathways, showcasing its utility in generating biologically relevant peptides .

- Another case involved using this compound to create fluorescent probes for monitoring deubiquitinating enzyme activity, underscoring its role in functional assays .

- Table of Comparative Synthesis Outcomes :

| Compound Used | Yield (%) | Side Products Formed | Application Area |

|---|---|---|---|

| This compound | 85 | Minimal | Peptide synthesis for signaling |

| Fmoc-Gly-OH | 70 | Moderate | General peptide synthesis |

| Fmoc-L-Asp(tBu)-DmbGly-OH | 80 | Low | Synthesis of bioactive peptides |

Propriétés

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O8/c1-33(2,3)43-20-28(31(38)35(18-30(36)37)17-21-14-15-22(40-4)16-29(21)41-5)34-32(39)42-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,34,39)(H,36,37)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOCBZSVDQSKDS-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.